Methyl 4-formyl-5-methylhept-6-enoate

Description

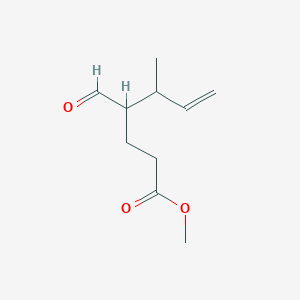

Methyl 4-formyl-5-methylhept-6-enoate is a structurally complex methyl ester characterized by a formyl group (-CHO) at position 4, a methyl branch at position 5, and a double bond at position 6 of the heptenoate backbone. This compound’s unique functional groups—ester, formyl, and alkene—impart distinct chemical reactivity and physical properties, making it relevant in organic synthesis, polymer chemistry, and materials science. Its synthesis often involves multi-step reactions, including esterification, oxidation, and selective alkene formation, to achieve precise regioselectivity .

Properties

CAS No. |

113542-31-7 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 4-formyl-5-methylhept-6-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-8(2)9(7-11)5-6-10(12)13-3/h4,7-9H,1,5-6H2,2-3H3 |

InChI Key |

WYKUMHMYAREHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(CCC(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formyl-5-methylhept-6-enoate typically involves the esterification of 4-formyl-5-methylhept-6-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-formyl-5-methylhept-6-enoic acid+methanolacid catalystMethyl 4-formyl-5-methylhept-6-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-formyl-5-methylhept-6-enoate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-formyl-5-methylhept-6-enoic acid.

Reduction: 4-hydroxymethyl-5-methylhept-6-enoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-5-methylhept-6-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-5-methylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include methyl esters with varying substituents (e.g., hydroxyl, alkyl, or conjugated double bonds). Key comparisons are outlined below:

Table 1: Structural Comparison

| Compound | Functional Groups | Substituents | Backbone Length |

|---|---|---|---|

| Methyl 4-formyl-5-methylhept-6-enoate | Ester, formyl, alkene, methyl branch | 4-CHO, 5-CH₃, 6-ene | C₈ |

| Methyl salicylate | Ester, aromatic hydroxyl | 2-OH (ortho to ester) | C₇ (aromatic) |

| Sandaracopimaric acid methyl ester | Ester, diterpene skeleton | Tricyclic diterpene structure | C₂₀ |

| E-Communic acid methyl ester | Ester, conjugated diene | 8(17),12,14-labdatriene | C₂₀ (diterpene) |

Key Observations :

- This compound combines electrophilic (formyl) and nucleophilic (ester) sites, enabling diverse reactivity, such as aldol condensations or Michael additions.

- Methyl salicylate lacks alkene and formyl groups but features an aromatic hydroxyl group, enhancing its UV absorption and use in pharmaceuticals .

- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) have significantly larger skeletons and are primarily studied in natural product chemistry for their biological activity .

Physical and Chemical Properties

Table 2: Property Comparison

Key Findings :

- The formyl group in this compound increases its polarity compared to non-functionalized esters, improving solubility in polar aprotic solvents (e.g., DMF or acetone) .

- Methyl salicylate ’s lower molecular weight and aromaticity contribute to its volatility and use in fragrances .

- Diterpene esters exhibit high thermal stability due to their bulky skeletons, limiting applications in volatile formulations but enhancing utility in coatings or resins .

Table 3: Reactivity Comparison

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Aldol condensation, Wittig reactions | Polymer crosslinkers, pharmaceutical intermediates |

| Methyl salicylate | Ester hydrolysis, electrophilic substitution | Topical analgesics, UV stabilizers |

| E-Communic acid methyl ester | Diels-Alder reactions, hydrogenation | Resin acid derivatives, biofuels |

Research Insights :

- The formyl group in this compound allows for selective derivatization, as demonstrated in studies of analogous α,β-unsaturated esters .

- Methyl salicylate ’s ester group hydrolyzes readily under acidic conditions, releasing salicylic acid—a precursor to aspirin .

- Diterpene esters are investigated for their anti-inflammatory and antimicrobial properties, though their synthetic complexity limits scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.